6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride
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Overview
Description
The compound with the identifier 6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride is known as 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a dimethoxyphenyl group and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
- 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-methyl
- 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-ethyl
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the thiazole ring.
Properties
IUPAC Name |
6-phenyl-2-piperazin-1-yl-1H-pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c19-13-10-12(11-4-2-1-3-5-11)16-14(17-13)18-8-6-15-7-9-18;/h1-5,10,15H,6-9H2,(H,16,17,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAKIWYCWNXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)C=C(N2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC(=O)C=C(N2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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